SGD-1910

説明

特性

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H64N8O12/c1-35(2)56(65-53(69)11-8-7-9-22-66-54(70)20-21-55(66)71)58(73)63-36(3)57(72)64-41-16-12-37(13-17-41)39-25-42-31-61-47-29-51(49(77-5)27-45(47)59(74)67(42)33-39)79-23-10-24-80-52-30-48-46(28-50(52)78-6)60(75)68-34-40(26-43(68)32-62-48)38-14-18-44(76-4)19-15-38/h12-21,27-36,42-43,56H,7-11,22-26H2,1-6H3,(H,63,73)(H,64,72)(H,65,69)/t36-,42-,43-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQIMWSQDICMSE-DGCIIGOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H64N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342820-51-2 | |

| Record name | Mc-Val-Ala-pbd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342820512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TALIRINE MALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y234W15BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SGD-1910

For Researchers, Scientists, and Drug Development Professionals

Abstract

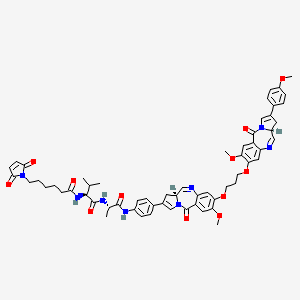

SGD-1910 is a pivotal component in the field of antibody-drug conjugates (ADCs), serving as a drug-linker construct designed for targeted cancer therapy. It comprises a highly potent pyrrolobenzodiazepine (PBD) dimer, SGD-1882, connected via a protease-cleavable maleimidocaproyl-valine-alanine linker. When incorporated into an ADC, such as vadastuximab talirine, this compound facilitates the selective delivery of the cytotoxic payload to antigen-expressing tumor cells. Following internalization of the ADC, the linker is cleaved within the lysosome, releasing the SGD-1882 warhead. The primary mechanism of action of SGD-1882 is the formation of covalent interstrand crosslinks in the minor groove of DNA. This action stalls DNA replication forks, induces DNA damage, and subsequently activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways.

The Core Components of this compound

This compound is a drug-linker system, not a standalone therapeutic. Its function is intrinsically linked to its two key components:

-

The Cytotoxic Payload (Warhead): SGD-1882 SGD-1882 is a synthetic pyrrolobenzodiazepine (PBD) dimer. PBD dimers are a class of exceptionally potent DNA-alkylating agents. Their unique three-dimensional shape allows them to fit snugly within the minor groove of DNA. SGD-1882 contains two reactive imine moieties that can form covalent bonds with the N2 position of guanine bases on opposite DNA strands, creating a highly cytotoxic interstrand crosslink (ICL). This crosslink physically prevents the separation of the DNA strands, a critical step for both replication and transcription.

-

The Cleavable Linker: Maleimidocaproyl-Valine-Alanine (mc-Val-Ala) This linker connects the SGD-1882 payload to the monoclonal antibody of an ADC. It is designed for stability in systemic circulation and for specific cleavage within the target cell. The Valine-Alanine (Val-Ala) dipeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin B, which are abundant in the acidic environment of the lysosome. Upon internalization of the ADC into a cancer cell, the ADC is trafficked to the lysosome where Cathepsin B cleaves the Val-Ala bond, liberating the active SGD-1882 payload.

Step-by-Step Mechanism of Action

The therapeutic effect of an ADC utilizing this compound is a multi-stage process, beginning with targeted delivery and culminating in programmed cell death.

Caption: Workflow of this compound-ADC from binding to apoptosis.

Quantitative Data: Cytotoxicity of PBD Dimers

While specific public domain data for the GI₅₀ (50% growth inhibition) of the SGD-1882 payload across a wide panel of cancer cell lines is not available, data from structurally similar and functionally analogous PBD dimers, such as SG3199 and SG2285, demonstrate the extraordinary potency of this class of compounds. PBD dimers consistently exhibit cytotoxic activity in the low picomolar range.

Table 1: In Vitro Cytotoxicity of PBD Dimer SG3199 in Human Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | GI₅₀ (pM) |

| Karpas-422 | B-cell Lymphoma | 0.79 |

| SU-DHL-6 | B-cell Lymphoma | 11.1 |

| Ramos | Burkitt's Lymphoma | 13.9 |

| Toledo | B-cell Lymphoma | 14.8 |

| NCI-H292 | Mucoepidermoid Carcinoma | 38.7 |

| A549 | Lung Carcinoma | 74.8 |

| MDA-MB-468 | Breast Adenocarcinoma | 157.0 |

| HT-29 | Colon Adenocarcinoma | 158.6 |

| PC-3 | Prostate Adenocarcinoma | 248.4 |

| Mean | (Across 38 cell lines) | 151.5 |

Table 2: In Vitro Cytotoxicity of PBD Dimer Prodrug SG2285 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (pM) |

| A2780 | Ovarian | 2.1 |

| IGROV-1 | Ovarian | 4.8 |

| LNCaP | Prostate | 6.1 |

| DU-145 | Prostate | 12.0 |

| A498 | Kidney | 15.0 |

| LOX IMVI | Melanoma | 18.0 |

| HT-29 | Colon | 110.0 |

| Mean | (Across panel) | ~20.0 |

Note: GI₅₀ is the concentration of a drug that causes 50% inhibition of cell growth. The data presented for these related PBD dimers underscore the picomolar potency that is characteristic of the SGD-1882 payload.

Signaling Pathway Analysis: DNA Damage Response

The formation of an interstrand crosslink by SGD-1882 is a catastrophic event for the cell, which triggers a complex signaling network known as the DNA Damage Response (DDR). The primary pathway responsible for repairing ICLs is the Fanconi Anemia (FA) pathway, which works in concert with other major DDR kinases.

-

Damage Recognition: The ICL acts as a physical roadblock to the DNA replication machinery. When a replication fork stalls at the crosslink, it triggers a signaling cascade.

-

ATR/ATM Activation: The stalled replication fork and subsequent DNA structures activate the master DDR kinases, ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia-Telangiectasia Mutated).

-

Fanconi Anemia Pathway Activation: ATR activation is critical for initiating the FA pathway. This involves the assembly of the FA core complex, which monoubiquitinates the FANCI-FANCD2 (I-D2) protein complex.

-

ICL Unhooking and Repair: The ubiquitinated I-D2 complex localizes to the site of damage and orchestrates the recruitment of nucleases (e.g., XPF-ERCC1) that "unhook" the crosslink by incising the DNA backbone on one strand on either side of the ICL. This process creates a double-strand break (DSB) and a monoadduct. The DSB is then repaired by homologous recombination, while the remaining adduct is removed by other repair mechanisms like nucleotide excision repair (NER) and translesion synthesis (TLS).

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the persistent signaling from the DDR pathway will activate downstream effector proteins, such as p53, leading to the initiation of apoptosis (programmed cell death).

References

An In-Depth Technical Guide to SGD-1910 and Pyrrolobenzodiazepine (PBD) Dimer-Mediated DNA Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGD-1910 is a key component in the development of Antibody-Drug Conjugates (ADCs), serving as a potent cytotoxic payload. It is a drug-linker conjugate composed of a pyrrolobenzodiazepine (PBD) dimer linked via a cleavable maleimidocaproyl-valine-alanine (mc-val-ala) linker.[1] PBDs are a class of highly potent, sequence-selective DNA minor groove binding agents that form covalent adducts with DNA, leading to inter- and intrastrand cross-links. This guide provides a comprehensive technical overview of the mechanism of action of PBD dimers, focusing on their DNA cross-linking properties, the cellular response to this damage, and the experimental protocols used to evaluate their efficacy. While specific quantitative preclinical data for this compound is not extensively available in the public domain, this guide will utilize data from closely related and well-characterized PBD dimers, such as SJG-136 and SG3199 (the warhead of tesirine), to illustrate the core principles and methodologies.

Mechanism of Action: DNA Cross-Linking by PBD Dimers

Pyrrolobenzodiazepine (PBD) dimers are synthetic compounds that recognize and bind to specific sequences in the minor groove of DNA. Their unique three-dimensional shape allows for a snug fit within the minor groove, facilitating the formation of a covalent bond between the C11 position of the PBD and the C2-amino group of a guanine base.[2][3] PBD dimers possess two electrophilic imine moieties, enabling them to react with two guanine bases, resulting in the formation of highly cytotoxic DNA cross-links.

These cross-links can be of two main types:

-

Interstrand Cross-links (ICLs): These form between guanines on opposite strands of the DNA duplex. ICLs are particularly cytotoxic as they block DNA replication and transcription.

-

Intrastrand Cross-links: These form between two guanine bases on the same DNA strand.

The formation of these adducts is sequence-dependent, with a preference for Pu-GATC-Py sequences for some PBD dimers.[2][3] The covalent and stable nature of these cross-links makes them difficult for cellular DNA repair mechanisms to resolve, leading to cell cycle arrest and ultimately, apoptosis.

Cellular Response to PBD-Induced DNA Damage

The presence of PBD-DNA adducts triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway is crucial for maintaining genomic integrity.

Upon detection of DNA cross-links, several key protein kinases are activated, including:

-

Ataxia Telangiectasia Mutated (ATM)

-

ATM and Rad3-related (ATR)

-

DNA-dependent Protein Kinase (DNA-PK) [4]

Activation of these kinases initiates a signaling cascade that leads to the phosphorylation of downstream effector proteins, such as the checkpoint kinases Chk1 and Chk2.[4] This cascade results in cell cycle arrest, typically at the G2/M phase, allowing the cell time to attempt DNA repair.[4] However, the highly stable nature of PBD-induced cross-links often overwhelms the cell's repair capacity, leading to the initiation of programmed cell death, or apoptosis.[4][5]

Quantitative Data on PBD Dimer Cytotoxicity

While specific IC50 data for this compound is limited in publicly accessible literature, the following table presents representative data for the closely related PBD dimer warhead, SG3199, and the well-studied PBD dimer, SJG-136, to illustrate their potent cytotoxic activity across various cancer cell lines.

| Cell Line | Cancer Type | PBD Dimer | IC50 (pM) | Reference |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | SG3199 | 15.1 | F.A.S.E.B. journal |

| Ramos | Burkitt's Lymphoma | SG3199 | 19.8 | F.A.S.E.B. journal |

| NCI-H226 | Mesothelioma | SG3199 | 26.3 | F.A.S.E.B. journal |

| A2780 | Ovarian Carcinoma | SJG-136 | ~20 | Clinical Cancer Research |

| CH1 | Ovarian Carcinoma | SJG-136 | ~20 | Clinical Cancer Research |

| HCT-116 | Colon Carcinoma | SJG-136 | ~100 | Molecular Cancer Therapeutics |

Note: The data presented above is for illustrative purposes to demonstrate the picomolar potency of PBD dimers. The exact IC50 values for this compound may vary.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general method for determining the in vitro cytotoxicity of an ADC, such as one containing this compound, using a resazurin-based cell viability assay (e.g., PrestoBlue).

Materials:

-

Target cancer cell line(s) and appropriate culture medium

-

ADC stock solution

-

96-well clear-bottom microplates

-

PrestoBlue™ Cell Viability Reagent

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include a vehicle control (medium only).

-

Incubate the plate for a specified period (e.g., 72-120 hours).

-

-

Cell Viability Measurement:

-

Add 10 µL of PrestoBlue™ reagent to each well.

-

Incubate for 1-2 hours at 37°C.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium and PrestoBlue™ only).

-

Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]

-

Single-Cell Gel Electrophoresis (Comet) Assay for DNA Cross-Linking

The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links, at the level of individual cells.

Materials:

-

Treated and untreated cell suspensions

-

Microscope slides

-

Normal and low melting point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Gold or propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% normal melting point agarose and allow to dry.

-

-

Cell Encapsulation:

-

Mix a low density of cells (e.g., 1 x 10^4) with 0.5% low melting point agarose at 37°C.

-

Pipette the cell-agarose suspension onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

-

-

Cell Lysis:

-

Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes.

-

Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides and wash them with neutralization buffer.

-

Stain the DNA with a suitable fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the DNA damage using comet scoring software. A decrease in tail moment compared to a positive control (e.g., radiation-induced damage) is indicative of DNA cross-linking.

-

Conclusion

This compound, as a PBD dimer-containing payload, represents a highly potent class of cytotoxic agents for ADC development. The formation of persistent DNA cross-links by the PBD dimer warhead induces a robust DNA damage response, ultimately leading to apoptotic cell death in cancer cells. The extreme potency of these molecules, as illustrated by data from related PBD dimers, underscores their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of ADCs incorporating this compound or other PBD dimer payloads, enabling researchers to assess their cytotoxicity and mechanism of action. Further investigation into the specific preclinical profile of this compound will be crucial for its continued development and clinical application.

References

- 1. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]

- 2. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure and Synthesis of SGD-1910

Abstract

This compound, also known as talirine, is a potent drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). It comprises a cytotoxic pyrrolobenzodiazepine (PBD) dimer warhead connected via a protease-cleavable maleimidocaproyl-valine-alanine (Mc-Val-Ala) linker. This guide provides a detailed overview of the structure, synthesis, and mechanism of action of this compound, along with relevant physicochemical and preclinical data. The information presented is intended to support researchers and professionals in the field of drug development.

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-crosslinking agents that have garnered significant interest as payloads for ADCs.[1] Their mechanism of action, which involves binding to the minor groove of DNA and forming covalent crosslinks, is effective in both dividing and non-dividing cells and can overcome certain mechanisms of drug resistance.[2] this compound was developed as a payload for ADCs, most notably in vadastuximab talirine (SGN-CD33A), an ADC that was investigated for the treatment of acute myeloid leukemia (AML).[3][4] Although the clinical development of vadastuximab talirine was discontinued, the technology and principles behind this compound remain highly relevant to the field of ADC research.[4]

Structure and Physicochemical Properties

This compound is a complex molecule consisting of a PBD dimer linked to a Mc-Val-Ala peptide linker. The PBD dimer provides the cytotoxic activity, while the linker is designed for stable conjugation to an antibody and subsequent cleavage within the target cancer cell.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Alternate Name | Talirine | [3] |

| Molecular Formula | C60H64N8O12 | [5][6] |

| Molecular Weight | 1089.20 g/mol | [5][6] |

| CAS Number | 1342820-51-2 | [5][6] |

| Appearance | White to yellow solid | [5][6] |

| Solubility | DMSO: 50 mg/mL (45.91 mM) | [5][6] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the separate synthesis of the PBD dimer core and the Mc-Val-Ala linker, followed by their conjugation. While a detailed, step-by-step protocol for the industrial synthesis is proprietary, a general, convergent synthetic strategy can be outlined based on the available literature.[1][3]

Synthesis of the PBD Dimer Core

The PBD dimer core is typically synthesized through a series of reactions involving the construction of the two PBD monomers, followed by their linkage. This process often involves protection and deprotection steps to manage the reactive functional groups.

Synthesis of the Mc-Val-Ala Linker

The maleimidocaproyl-valine-alanine (Mc-Val-Ala) linker is a peptide-based linker. Its synthesis involves standard peptide coupling reactions. The maleimide group is introduced to allow for conjugation to cysteine residues on the antibody.

Conjugation of the PBD Dimer and Linker

The final step in the synthesis of this compound is the conjugation of the PBD dimer to the Mc-Val-Ala linker. This is typically achieved through an amide bond formation between the carboxylic acid of the linker and an amine on the PBD dimer.[1]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action

The mechanism of action of this compound is initiated upon the internalization of the ADC into a target cancer cell. The process can be summarized in the following steps:

-

ADC Binding and Internalization: The ADC, carrying this compound, binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

-

Linker Cleavage: Within the acidic environment of the lysosome, proteases such as cathepsin B cleave the Val-Ala dipeptide of the linker.[4]

-

Payload Release: The cleavage of the linker releases the active PBD dimer into the cytoplasm.

-

DNA Crosslinking: The PBD dimer translocates to the nucleus, where it binds to the minor groove of DNA and forms covalent interstrand crosslinks.[2]

-

Cell Cycle Arrest and Apoptosis: The DNA damage induced by the PBD dimer triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: Mechanism of action of this compound within a target cell.

Preclinical Data

ADCs utilizing PBD dimers, including those with structures similar to this compound, have demonstrated potent anti-tumor activity in preclinical studies.

Table 2: In Vitro Cytotoxicity of PBD-based ADCs

| Cell Line | Target Antigen | ADC | IC50 | Reference(s) |

| SK-BR-3 | HER2 | Anti-HER2 ADC | 11-48 ng/mL | [7] |

| KPL-4 | HER2 | Anti-HER2 ADC | 11-48 ng/mL | [7] |

| BJAB | CD22 | Anti-CD22 ADC | 0.10-1.73 µg/mL | [7] |

| WSU-DLCL2 | CD22 | Anti-CD22 ADC | 0.10-1.73 µg/mL | [7] |

| MDA-MB-361 | 5T4 | A07-108-T289C ADCs | Low pM EC50 | [8] |

Table 3: In Vivo Efficacy of PBD-based ADCs

| Xenograft Model | Target Antigen | ADC | Dosage | Outcome | Reference(s) |

| Founder 5 | HER2 | Anti-HER2 ADC | 0.5-1 mg/kg | Tumor Stasis | [7] |

| WSU-DLCL2 | CD22 | Anti-CD22 ADC | 2 mg/kg | Tumor Stasis | [7] |

| MDA-MB-361 | 5T4 | A07-108-T289C ADCs | 1 mg/kg | Tumor Stasis | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound and related PBD-ADCs are often proprietary. However, general methodologies can be described based on published literature.

General Protocol for In Vitro Cytotoxicity Assay

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: IC50 or EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

The following diagram outlines the workflow for an in vitro cytotoxicity assay.

Caption: Workflow for an in vitro cytotoxicity assay.

General Protocol for In Vivo Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically.

-

Tumor Growth: Tumors are allowed to grow to a specified size.

-

ADC Administration: Mice are randomized into treatment and control groups. The ADC is administered, typically intravenously.

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed.

Conclusion

This compound is a well-designed drug-linker conjugate that exemplifies the key principles of modern ADC technology. Its potent PBD dimer payload and cleavable linker system provide a powerful platform for targeted cancer therapy. While the clinical development of its lead ADC, vadastuximab talirine, was halted, the knowledge gained from its development continues to inform the design of next-generation ADCs. This guide provides a comprehensive overview of the structure, synthesis, and mechanism of this compound to aid in ongoing research and development in this promising area of oncology.

References

- 1. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]

- 2. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vadastuximab talirine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SGD-1910 for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The choice of the cytotoxic payload and the linker technology is critical to the success of an ADC. SGD-1910 is a drug-linker conjugate that utilizes a pyrrolobenzodiazepine (PBD) dimer as the cytotoxic payload. PBDs are a class of DNA-crosslinking agents that are significantly more potent than traditional chemotherapeutic drugs.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data from representative ADCs, and detailed experimental protocols.

This compound: Drug-Linker Composition

This compound is comprised of a potent pyrrolobenzodiazepine (PBD) dimer warhead conjugated to a maleimidocaproyl-valine-alanine (MC-Val-Ala) linker.[1][2][3][4][5] The PBD dimer exerts its cytotoxic effect by crosslinking DNA, leading to cell cycle arrest and apoptosis.[6][7] The Val-Ala dipeptide in the linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the PBD payload within the cancer cell.[8][9]

Mechanism of Action: DNA Damage Response Pathway

Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome where the Val-Ala linker is cleaved, releasing the PBD dimer. The PBD dimer then translocates to the nucleus and binds to the minor groove of DNA, forming interstrand crosslinks.[10] This DNA damage triggers a cascade of cellular responses known as the DNA Damage Response (DDR) pathway.

The DDR pathway is initiated by the sensing of DNA lesions by protein kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[11][12] These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.[11] Activation of Chk1 and Chk2 leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[6][7][11] However, if the DNA damage is too extensive and cannot be repaired, the cell is driven towards apoptosis, or programmed cell death.[6][7][10][12]

Preclinical Data

While specific data for an ADC utilizing this compound is not extensively published, the preclinical performance of ADCs with similar PBD dimer payloads, such as SGN-CD123A and SGN-CD33A, provides valuable insights into the potential efficacy of this compound-based ADCs.

In Vitro Cytotoxicity

The in vitro cytotoxicity of PBD dimer-based ADCs has been evaluated against various cancer cell lines, particularly in the context of acute myeloid leukemia (AML). The following table summarizes the 50% inhibitory concentration (IC50) values for SGN-CD123A in a panel of AML cell lines.

| Cell Line | CD123 Expression (copies/cell) | IC50 (ng/mL) |

| HNT-34 | 24,400 | 0.2 |

| MOLM-13 | 20,000 | 0.08 |

| THP-1 | 26,100 | 0.4 |

| KG-1 | 2,000 | 0.8 |

| Kasumi-1 | 3,000 | 1.2 |

| HEL 92.1.7 | CD123-negative | >1000 |

Data compiled from studies on SGN-CD123A.[13][14]

SGN-CD123A demonstrated potent, sub-nanomolar cytotoxic activity against a range of CD123-positive AML cell lines, irrespective of their multi-drug resistance (MDR) status.[13] The lack of activity against the CD123-negative cell line highlights the target-specific nature of the ADC.[13]

In Vivo Xenograft Models

The anti-tumor activity of PBD dimer-based ADCs has been demonstrated in various preclinical xenograft models. The table below summarizes the tumor growth inhibition observed with SGN-CD33A in AML xenograft models.

| Xenograft Model | Treatment | Dose (µg/kg) | Tumor Growth Inhibition (%) |

| TF-1α (MDR+) | SGN-CD33A | 30 | Significant reduction vs. control |

| KG-1 (MDR+) | SGN-CD33A | 100 | Significant reduction vs. control |

Data compiled from studies on SGN-CD33A.[8][9]

In these models, SGN-CD33A demonstrated significant anti-tumor activity, leading to tumor growth inhibition and, in some cases, complete tumor regression.[6][8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an this compound-based ADC using a colorimetric MTT assay.

Materials:

-

Target cancer cell line (e.g., CD123-positive AML cell line)

-

Complete culture medium

-

This compound-based ADC

-

Isotype control ADC

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the this compound-based ADC and the isotype control ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted ADCs or control medium to the respective wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of an this compound-based ADC in a subcutaneous tumor xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Target cancer cell line

-

Matrigel (optional)

-

This compound-based ADC

-

Vehicle control

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

ADC Administration: Administer the this compound-based ADC and vehicle control to the respective groups via the desired route (e.g., intravenous injection).

-

Tumor Growth and Body Weight Measurement: Continue to measure tumor volume and mouse body weight at regular intervals (e.g., twice weekly).

-

Endpoint: The experiment is typically terminated when the tumors in the control group reach a maximum allowable size or when the mice show signs of significant morbidity.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

ADC Development Workflow

The development of an ADC with this compound follows a structured workflow, from initial design to preclinical evaluation.

Conclusion

This compound, a drug-linker conjugate featuring a potent PBD dimer payload, holds significant promise for the development of next-generation antibody-drug conjugates. Its mechanism of action, centered on inducing DNA damage and subsequent apoptosis, offers a powerful approach to eradicating cancer cells. The preclinical data from ADCs with similar PBD dimer payloads demonstrate the potential for high potency and efficacy in various cancer models. This technical guide provides a foundational understanding for researchers and drug developers interested in harnessing the therapeutic potential of this compound in their ADC programs. Further investigation into specific this compound-based ADCs will be crucial to fully elucidate their clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ashpublications.org [ashpublications.org]

- 7. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

In Vitro Potency of SGD-1910: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGD-1910 is a potent cytotoxic agent designed for use in antibody-drug conjugates (ADCs). It is a pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their ability to cross-link DNA, leading to cell death. This technical guide provides an in-depth overview of the in vitro potency of this compound, including its mechanism of action, quantitative potency data in various cell lines, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: DNA Cross-Linking

This compound exerts its cytotoxic effects through the formation of covalent interstrand cross-links in the minor groove of DNA. This action is highly disruptive to essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The PBD dimer structure of this compound allows it to span the DNA minor groove and form a highly stable adduct.

In Vitro Potency of SGN-CD33A (Vadastuximab Talirine)

This compound is the cytotoxic payload in the antibody-drug conjugate SGN-CD33A (vadastuximab talirine). The in vitro potency of this ADC has been evaluated in a panel of CD33-positive acute myeloid leukemia (AML) cell lines and primary AML patient samples.

Table 1: In Vitro Cytotoxicity of SGN-CD33A in CD33+ AML Cell Lines[1]

| Cell Line | Multidrug Resistance (MDR) Status | p53 Status | IC50 (ng/mL) |

| HL-60 | - | Wild-type | 10 |

| KG-1 | + | Null | 30 |

| U-937 | - | Mutant | 15 |

| NB4 | - | Mutant | 25 |

| MOLM-13 | - | Wild-type | 8 |

| MV4-11 | - | Wild-type | 12 |

| Kasumi-1 | - | Mutant | 40 |

| EoL-1 | + | Wild-type | 20 |

| HEL | - | Mutant | 50 |

| TF-1 | - | Wild-type | 35 |

| OCI-AML3 | + | Mutant | 20 |

| OCI-AML2 | + | Wild-type | 50 |

| Mean IC50 | 22 |

IC50 values represent the concentration of SGN-CD33A required to inhibit cell growth by 50%.

Table 2: In Vitro Cytotoxicity of SGN-CD33A in Primary AML Patient Samples[1]

| Patient Sample Cytogenetic Risk | Number of Samples | Number of Responsive Samples | Mean IC50 for Responsive Samples (ng/mL) |

| Favorable | 3 | 3 | 5 |

| Intermediate | 9 | 8 | 10 |

| Unfavorable | 6 | 4 | 7 |

| Total | 18 | 15 | 8 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro potency of this compound and ADCs containing this payload.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

ADC (e.g., SGN-CD33A) or this compound

-

96-well microplates

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the ADC or this compound in complete cell culture medium.

-

Treatment: Remove the overnight culture medium from the cell plates and add the various concentrations of the test compound. Include untreated cells as a negative control and a vehicle control if applicable.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Detection: Measure the signal (absorbance or luminescence) using a microplate reader.

-

Data Analysis: Convert the raw data to percentage of viable cells relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DNA Interstrand Cross-Linking Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage, including interstrand cross-links, at the level of individual cells.

Materials:

-

Cells treated with this compound or a relevant ADC

-

Untreated control cells

-

Low-melting-point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA staining solution (e.g., SYBR® Green)

-

Fluorescence microscope with appropriate filters

-

Comet assay analysis software

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a defined period.

-

Cell Embedding: Mix the treated and control cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Un-cross-linked DNA fragments will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will be retained in the "comet head."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA cross-linking is inversely proportional to the amount of DNA in the comet tail. Quantify the results using specialized image analysis software.

Conclusion

This compound is a highly potent PBD dimer that, when incorporated into an ADC such as SGN-CD33A, demonstrates significant in vitro cytotoxicity against cancer cells at low concentrations. The primary mechanism of action is through the formation of DNA interstrand cross-links, leading to cell death. The provided experimental protocols offer a framework for the robust evaluation of the in vitro potency of this compound and related ADCs in a research and drug development setting.

Preclinical Profile of SGD-1910: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGD-1910 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of highly effective DNA cross-linking agents.[1][2] PBDs are synthetic analogs of naturally occurring antibiotics and exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent cross-links, which leads to cell cycle arrest and apoptosis.[3][4] Due to their significant potency, PBD dimers like this compound are utilized as payloads in antibody-drug conjugates (ADCs), which are designed to selectively deliver these cytotoxic agents to cancer cells.[4][5] This technical guide provides a comprehensive overview of the preclinical data available for this compound and related PBD dimer-containing ADCs, focusing on in vitro cytotoxicity, in vivo efficacy, and relevant experimental protocols.

Mechanism of Action

This compound is typically conjugated to a monoclonal antibody via a cleavable linker, such as the maleimidocaproyl-valine-alanine dipeptide.[1][3] This linker is designed to be stable in systemic circulation but is cleaved by lysosomal proteases upon internalization of the ADC into the target cancer cell.[6][7] Once released, the PBD dimer can diffuse into the nucleus and bind to the minor groove of DNA.[6][7] The two reactive imine moieties of the PBD dimer then form covalent bonds with guanine bases on opposite strands of the DNA, creating an interstrand cross-link.[3] This cross-link distorts the DNA helix, blocks the progression of replication forks, and ultimately triggers programmed cell death.[3][8]

digraph "SGD-1910_Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];

edge [fontname="Arial", fontsize=9];

ADC [label="ADC with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Tumor Cell Surface Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Internalization [label="Internalization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Linker Cleavage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SGD1910 [label="this compound (PBD Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Crosslink [label="DNA Cross-linking", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

ADC -> Receptor [label="Binding"]; Receptor -> Internalization; Internalization -> Lysosome; Lysosome -> Cleavage; Cleavage -> SGD1910; SGD1910 -> Nucleus; Nucleus -> DNA; SGD1910 -> DNA [label="Binding"]; DNA -> Crosslink; Crosslink -> Apoptosis; }

Mechanism of action for an ADC utilizing the this compound payload.

In Vitro Cytotoxicity

ADCs utilizing PBD dimer payloads, such as vadastuximab talirine (SGN-CD33A) which contains a PBD dimer structurally related to this compound, have demonstrated potent in vitro cytotoxicity against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of SGN-CD33A in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (ng/mL) |

| Mean of 12 AML cell lines | 22 |

Data from Kung Sutherland et al., Blood, 2013.[3]

SGN-CD33A was shown to be highly active against a broad panel of AML cell lines, including those with a multidrug-resistant phenotype.[3][8]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of ADCs containing PBD dimer payloads.

Table 2: In Vivo Efficacy of PBD Dimer ADCs in Xenograft Models

| ADC | Cancer Type | Animal Model | Dosing | Outcome |

| SGN-CD33A | AML | Mouse Xenograft | Not specified | Active in models of drug-resistant AML |

| Trastuzumab-PBD | Breast Cancer | Mouse Xenograft (MDA-MB-361) | 1 mg/kg, single I.V. dose | Tumor stasis |

| Trastuzumab-PBD | Breast Cancer | Mouse Xenograft (MDA-MB-361) | 0.3 mg/kg, single I.V. dose | Reduced activity |

Data from Kung Sutherland et al., Blood, 2013 and other preclinical studies.[3][9]

digraph "In_Vivo_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];

edge [fontname="Arial", fontsize=9];

Start [label="Start: Tumor Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Subcutaneous Implantation\nof Tumor Cells into Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="Tumor Growth to\n~100-200 mm³", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization of Mice\ninto Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="ADC Administration\n(e.g., single I.V. dose)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Tumor Volume and Body\nWeight Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint Determination\n(e.g., tumor size, survival)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; }

General workflow for in vivo efficacy studies in xenograft models.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing ADC cytotoxicity.[10][11]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound containing ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator. The incubation time may vary depending on the cell line and the ADC's mechanism of action.[11]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of an this compound-containing ADC.[12][13]

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

This compound containing ADC and vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Hank's Balanced Salt Solution), optionally mixed with Matrigel, and subcutaneously inject them into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomization and Dosing: Randomize the tumor-bearing mice into treatment and control groups. Administer the ADC (e.g., via intravenous injection) and the vehicle control according to the study design.

-

Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week.

-

Endpoint: The study may be terminated when tumors in the control group reach a specific size, or based on other predefined criteria. Survival can also be monitored as a primary endpoint.

Pharmacokinetics

Pharmacokinetic studies of PBD dimer-based ADCs have been conducted in preclinical models. For instance, a study with an ADC containing a PBD dimer payload showed that the ADC had a relatively fast clearance in mice. The specific pharmacokinetic parameters for this compound or its ADCs can vary depending on the antibody, linker, and animal model used.

Conclusion

This compound is a highly potent PBD dimer that serves as an effective cytotoxic payload for ADCs. Preclinical studies have demonstrated the significant in vitro and in vivo anti-tumor activity of ADCs utilizing PBD dimer technology against both hematological and solid tumors. The detailed protocols provided in this guide offer a foundation for the preclinical evaluation of novel ADCs incorporating this compound or similar PBD dimer payloads. Further research is warranted to fully elucidate the therapeutic potential of this promising class of anti-cancer agents.

References

- 1. scispace.com [scispace.com]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 13. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

The Core of SGD-1910: A Technical Guide to its Pyrrolobenzodiazepine Component

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGD-1910 is a key component of the antibody-drug conjugate (ADC) vadastuximab talirine (SGN-CD33A), where it functions as the cytotoxic payload. At its core, this compound is a pyrrolobenzodiazepine (PBD) dimer linked to a cleavable maleimidocaproyl-valine-alanine (mc-Val-Ala) linker. PBDs are a class of highly potent, sequence-selective DNA-interactive agents that covalently bind to the minor groove of DNA.[1] The dimeric nature of the PBD in this compound allows it to crosslink DNA, a lesion that is particularly challenging for cancer cells to repair, leading to cell cycle arrest and apoptosis.[2][3] This technical guide provides an in-depth overview of the PBD component of this compound, including its mechanism of action, cytotoxicity, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound, also known as talirine, consists of a synthetic PBD dimer (SGD-1882) connected to a protease-cleavable linker.[4][5] The PBD dimer itself is composed of two PBD units linked via a flexible tether. This structure is designed to fit snugly within the DNA minor groove.[5] The mc-Val-Ala linker is designed to be stable in circulation but is cleaved by lysosomal proteases, such as cathepsin B, upon internalization of the ADC into the target cancer cell, releasing the active PBD dimer.[6][7] Compared to a similar PBD dimer payload, tesirine (SG3249), this compound is noted to have a higher degree of hydrophobicity.[8]

Mechanism of Action

The cytotoxic activity of the PBD component of this compound is initiated upon its release within the target cell. The mechanism can be summarized in the following steps:

-

DNA Minor Groove Binding: The PBD dimer selectively recognizes and binds to specific purine-rich sequences in the minor groove of DNA.[9][10]

-

Covalent Adduct Formation: Once positioned in the minor groove, the electrophilic imine moieties of the PBD dimer form covalent bonds with the C2-amino groups of guanine bases on opposite DNA strands.[11]

-

Interstrand Cross-linking: The formation of these covalent bonds results in the creation of a highly cytotoxic DNA interstrand cross-link (ICL).[10][11]

-

Cellular Response: The presence of ICLs stalls DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway.[3][12] This ultimately results in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[3][4]

The following diagram illustrates the proposed intracellular activation and mechanism of action of the PBD component of an ADC like SGN-CD33A.

Caption: Intracellular pathway of this compound delivery and action.

DNA Damage Response Signaling

The formation of DNA interstrand cross-links by the PBD dimer of this compound is a potent trigger of the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by several key protein kinases, including ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, upon sensing DNA damage, phosphorylate a cascade of downstream targets to coordinate cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.

Key events in the PBD-induced DDR pathway include:

-

Phosphorylation of H2AX: One of the earliest events is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[13] This serves as a beacon to recruit other DNA repair proteins to the site of damage.

-

Activation of Checkpoint Kinases: ATM and ATR phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[3][10] These kinases then phosphorylate downstream effectors to enforce cell cycle checkpoints.

-

Cell Cycle Arrest: Activated Chk1 and Chk2 can phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to arrest in the G2/M phase.[4]

-

Induction of Apoptosis: If the DNA damage is irreparable, the DDR pathway can trigger apoptosis through the activation of pro-apoptotic proteins like p53.[10]

The following diagram provides a simplified overview of the DNA Damage Response pathway activated by PBD-induced DNA cross-links.

Caption: Simplified DNA Damage Response (DDR) signaling cascade.

Quantitative Data

The cytotoxic potency of the PBD dimer within this compound is demonstrated by the low IC50 values of the corresponding ADC, SGN-CD33A, against various acute myeloid leukemia (AML) cell lines.

| Cell Line | CD33 Expression | MDR Status | SGN-CD33A IC50 (ng/mL) |

| HL-60 | High | Negative | 13 |

| KG-1 | Moderate | Positive | 24 |

| TF-1α | Moderate | Positive | 27 |

| MOLM-13 | High | Negative | 10 |

| OCI-AML3 | High | Negative | 12 |

| EOL-1 | High | Negative | 11 |

| HEL 92.1.7 | Moderate | Positive | 38 |

| Kasumi-1 | Low | Negative | 86 |

| NB4 | High | Negative | 10 |

| THP-1 | Moderate | Negative | 22 |

| U937 | High | Negative | 15 |

| MV4-11 | High | Negative | 12 |

Data extracted from preclinical studies of SGN-CD33A.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay

The following provides a general protocol for assessing the in vitro cytotoxicity of an ADC containing this compound, based on published methodologies.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in a panel of cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., AML cell lines)

-

Complete cell culture medium

-

ADC stock solution (e.g., SGN-CD33A)

-

Control ADC (non-targeting)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the ADC and control ADC in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: After the incubation period, allow the plates to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence using a luminometer. The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.

Caption: Workflow for determining in vitro cytotoxicity.

DNA Interstrand Cross-linking Assay (Comet Assay)

The following is a generalized protocol for the single-cell gel electrophoresis (comet) assay to detect DNA interstrand cross-links, based on established methods.

Objective: To qualitatively and quantitatively assess the formation of DNA interstrand cross-links in cells treated with the PBD dimer.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Microscope slides

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Protocol:

-

Cell Preparation: Treat cells with the PBD-containing compound for a specified time. Harvest the cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix the cell suspension with molten low melting point agarose and cast onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. DNA with more strand breaks will migrate further, forming a "comet tail." Cross-linked DNA will migrate less.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software. A decrease in tail moment compared to a positive control (e.g., radiation) indicates the presence of cross-links.

Western Blot Analysis of DDR Proteins

This protocol outlines the general steps for analyzing the activation of DDR proteins by Western blot.[14]

Objective: To detect the phosphorylation and expression levels of key DDR proteins (e.g., H2AX, Chk1, Chk2) in response to treatment.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-phospho-Chk1, anti-phospho-Chk2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation and expression.

Conclusion

The pyrrolobenzodiazepine component of this compound is a highly potent cytotoxic agent that exerts its anti-cancer activity through the formation of DNA interstrand cross-links. This leads to the activation of the DNA Damage Response pathway, resulting in cell cycle arrest and apoptosis. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols for its characterization are crucial for the continued development and optimization of PBD-based antibody-drug conjugates in the field of oncology.

References

- 1. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of pyrrolobenzodiazepine dimer antibody-drug conjugates with dual β-glucuronide and dipeptide triggers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. Death Receptor-Induced Activation of the Chk2- and Histone H2AX-Associated DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ashpublications.org [ashpublications.org]

SGD-1910: A Technical Guide to a Potent Pyrrolobenzodiazepine Payload for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGD-1910, also known as talirine, is a highly potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) dimer family. PBDs are a class of DNA-interactive agents that exert their anti-tumor activity by cross-linking DNA, leading to cell cycle arrest and apoptosis. This compound is designed as a payload for antibody-drug conjugates (ADCs), a therapeutic modality that combines the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This guide provides an in-depth technical overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its evaluation.

Core Properties of this compound

This compound is a drug-linker conjugate composed of a PBD dimer cytotoxic agent linked via a maleimidocaproyl-valine-alanine (MC-Val-Ala) peptide linker.[1][2][3] This cleavable linker is designed to be stable in systemic circulation but is susceptible to cleavage by proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[]

| Property | Value | Reference |

| Chemical Name | Talirine | [2] |

| CAS Number | 1342820-51-2 | [3] |

| Molecular Formula | C60H64N8O12 | [3] |

| Molecular Weight | 1089.20 g/mol | [3] |

| Payload Class | Pyrrolobenzodiazepine (PBD) Dimer | [3] |

| Linker | Maleimidocaproyl-valine-alanine (MC-Val-Ala) | [3] |

| Linker Type | Protease-cleavable | [] |

| Mechanism of Action | DNA minor groove cross-linking | [5] |

Mechanism of Action

The therapeutic action of an ADC utilizing this compound is a multi-step process initiated by the specific binding of the antibody component to a tumor-associated antigen on the cancer cell surface.

Upon internalization via receptor-mediated endocytosis, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Ala linker by proteases like cathepsin B.[] This releases the highly potent PBD dimer, which can then diffuse into the nucleus. The PBD dimer binds to the minor groove of DNA and forms covalent interstrand cross-links, primarily between guanine bases.[5] This DNA damage disrupts essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

Preclinical Data

In Vitro Cytotoxicity

The following table summarizes representative IC50 values for PBD-based ADCs against various cancer cell lines. It is important to note that these values are for ADCs with different antibodies and slightly different PBD payloads, but they illustrate the general potency of this class of compounds.

| Cell Line | Cancer Type | Target Antigen | PBD-based ADC | IC50 (pM) | Reference |

| SK-BR-3 | Breast Cancer | HER2 | anti-HER2 PBD ADC | ~11-48 ng/mL (payload conc.) | [7] |

| KPL-4 | Breast Cancer | HER2 | anti-HER2 PBD ADC | ~11-48 ng/mL (payload conc.) | [7] |

| BJAB | B-cell Lymphoma | CD22 | anti-CD22 PBD ADC | ~0.10-1.73 µg/mL (payload conc.) | [7] |

| WSU-DLCL2 | B-cell Lymphoma | CD22 | anti-CD22 PBD ADC | ~0.10-1.73 µg/mL (payload conc.) | [7] |

| A2780 | Ovarian Cancer | - | SJG-136 (PBD dimer) | 0.27 | [6] |

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated significant tumor growth inhibition with PBD-based ADCs at low doses. The data below is illustrative of the anti-tumor activity observed with this class of ADCs.

| Xenograft Model | Cancer Type | PBD-based ADC | Dose (mg/kg) | Outcome | Reference |

| Founder 5 | Breast Cancer (HER2+) | anti-HER2 PBD ADC | 0.5 - 1 | Tumor stasis | [7] |

| WSU-DLCL2 | B-cell Lymphoma | anti-CD22 PBD ADC | 2 | Tumor stasis | [7] |

| SKNAS | Neuroblastoma | 8F2-SG3199 | 0.1 - 0.3 | Complete tumor growth inhibition | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of ADCs containing this compound. The following sections provide representative methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC against a cancer cell line.[9]

-

Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for a period appropriate for the cell line and payload mechanism of action (typically 72-96 hours for PBDs).

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.[10]

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

ADC Administration: Administer the this compound ADC intravenously (i.v.) at various dose levels. The control group receives a vehicle or an isotype control ADC.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: The study can be terminated when tumors in the control group reach a specified size, or based on other predefined criteria.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance.

DNA Interstrand Cross-linking Assay

This assay confirms the mechanism of action of the released PBD payload by detecting DNA interstrand cross-links.[5]

-

Cell Treatment: Treat cancer cells with the released PBD payload from this compound for a specified time.

-

DNA Isolation: Isolate genomic DNA from the treated and untreated cells.

-

Denaturation: Denature the DNA by heating or alkaline treatment.

-

Electrophoresis: Separate the DNA on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., SYBR Gold) and visualize under UV light.

-

Analysis: Non-cross-linked DNA will migrate as single strands, while cross-linked DNA will renature and migrate more slowly as double-stranded DNA. The presence of a higher molecular weight band in the treated samples indicates DNA interstrand cross-linking.

Conclusion

This compound is a promising PBD dimer payload for the development of highly potent and specific ADCs for cancer therapy. Its mechanism of action, involving targeted delivery and subsequent DNA cross-linking, offers a powerful strategy to combat malignant cells. While more specific preclinical and clinical data for ADCs utilizing this compound are needed to fully delineate its therapeutic potential, the information available for the PBD class of payloads suggests a high degree of anti-tumor activity. The experimental protocols provided in this guide offer a framework for the robust evaluation of novel ADCs incorporating this potent payload. As our understanding of ADC design and optimization continues to evolve, payloads like this compound will likely play a significant role in the future of targeted cancer treatment.

References

- 1. Preclinical radiolabeling, in vivo biodistribution and positron emission tomography of a novel pyrrolobenzodiazepine (PBD)-based antibody drug conjugate targeting ASCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Trafficking of SGD-1910 Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract